tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride
Description
tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylamino-methyl substituent at the 2-position. This molecule is widely utilized in pharmaceutical synthesis as a key intermediate, particularly in the preparation of bioactive molecules requiring chiral amine functionalities. Its hydrochloride salt enhances solubility and stability, making it preferable for reactions in polar solvents .
Properties
Molecular Formula |
C12H25ClN2O2 |
|---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
DMGOECVYHWOLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of N-Boc-piperidine with methylamine in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
The biological activities of this compound are attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. Key mechanisms of action include:
- Receptor Binding : The compound has shown affinity for neurotransmitter receptors involved in pain modulation and mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways or disease processes.
Pain Management
Research indicates that compounds similar to tert-butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride exhibit analgesic properties. These compounds can modulate pain signaling pathways, making them potential candidates for developing new analgesics.
Neurological Disorders
The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders such as depression and anxiety. Preliminary studies indicate that it may enhance serotonin and norepinephrine signaling, which are critical in mood regulation.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of related piperidine derivatives. For instance, studies have demonstrated that these compounds can significantly inhibit cell proliferation in various cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Antiviral Properties
Some derivatives of piperidine compounds have shown antiviral activity, particularly as neuraminidase inhibitors, which are crucial in treating viral infections like influenza. This suggests that this compound may also possess similar properties worth exploring.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, showcasing their effectiveness against triple-negative breast cancer (TNBC).
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, revealing their potential role in modulating mood disorders. Findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate (H1-2)
- Structure : Differs in the substituent position (3-position vs. 2-position).
- Synthesis : Prepared via coupling reactions using HATU/DIEA in DMF, similar to the target compound but requiring distinct regioselective conditions .
- Applications : Used in peptide-like conjugates, though its reactivity varies due to steric hindrance at the 3-position.
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate (QN-1327)
- Structure : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
- Purity: 97% (vs. 95% for the target compound) .
tert-Butyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride (QV-7746)
- Properties : Reduced conformational flexibility compared to the target compound, impacting binding affinity in receptor studies .
tert-Butyl-4-(1-aminoethyl)piperidine-1-carboxylate Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Feature |
|---|---|---|---|---|---|
| tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride | C12H24ClN2O2 | ~264.79* | Not provided | 95% | 2-position methylamino-methyl |
| tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate (H1-2) | C12H23N2O2 | 243.33 | Not provided | Not reported | 3-position methylamino-methyl |
| (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate (QN-1327) | C12H22N2O2 | 226.32 | 191231-58-0 | 97% | Pyrrolidine ring |
| tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride (QV-7746) | C11H22ClN2O2 | 258.76 | 1187927-08-7 | 95% | 3-position methylamino |
| tert-Butyl-4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride | C12H25ClN2O2 | 264.79 | 1998216-09-3 | Not reported | 4-position aminoethyl |
*Molecular weight estimated based on analogs.
Functional Implications
- Bioactivity : Positional isomers (2- vs. 3-substituted) display varying interactions with enzymatic targets. For example, 2-substituted piperidines often exhibit improved binding to amine receptors due to optimal spatial arrangement .
- Stability : The Boc group in all compounds provides acid-labile protection, but steric shielding in 2-substituted derivatives may delay deprotection under mild acidic conditions .
Biological Activity
tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₂₅ClN₂O₂
- Molecular Weight : 265 g/mol
- LogP : 1.64
- Polar Surface Area : 42 Ų
These properties suggest that the compound has favorable characteristics for absorption and distribution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), which could potentially lead to analgesic and antidepressant effects.
Potential Interactions:
- Neurotransmitter Receptors : The compound may influence serotonin and norepinephrine pathways.
- Kinase Inhibition : Similar compounds have shown to inhibit kinases like ERK5, suggesting a possible mechanism for modulating cell signaling pathways involved in proliferation and survival .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Some piperidine derivatives have demonstrated effectiveness in pain relief.
- Antidepressant Properties : Modulation of neurotransmitter systems suggests potential use in treating depression.
- Cytotoxicity : Studies on structurally similar compounds indicate variable cytotoxic profiles against cancer cell lines, warranting further investigation into this compound's effects.
Study on Analgesic Activity
A study evaluating the analgesic properties of piperidine derivatives found that compounds with similar structures to this compound exhibited significant pain relief in animal models. The mechanism was linked to modulation of central pain pathways.
Antidepressant Activity Assessment
In a controlled trial, a derivative closely related to this compound was tested for its antidepressant effects using behavioral assays in rodents. The results indicated a notable reduction in depressive-like behaviors, suggesting efficacy in mood disorders .
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed using the MTT assay across various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed minimal cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
A comparison table highlights the differences between this compound and related piperidine derivatives:
| Compound Name | Molecular Weight | LogP | Biological Activity |
|---|---|---|---|
| This compound | 265 g/mol | 1.64 | Analgesic, Antidepressant |
| tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 250 g/mol | 1.50 | Analgesic |
| tert-butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate | 270 g/mol | 1.70 | Antidepressant |
This table illustrates how variations in structure can influence biological activity and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing tert-Butyl 2-((methylamino)methyl)piperidine-1-carboxylate hydrochloride?
- Methodology: Multi-step synthesis involving (i) protection of the piperidine nitrogen with a Boc group, (ii) functionalization at the 2-position via reductive amination or nucleophilic substitution, and (iii) HCl salt formation. For example, analogous routes for tert-butyl piperidine derivatives often employ column chromatography for purification and FT-IR/NMR for intermediate validation .
- Critical Considerations: Monitor reaction pH and temperature to avoid Boc-deprotection prematurely. Use anhydrous conditions for amine coupling steps.
Q. How can purity and structural integrity be confirmed for this compound?
- Analytical Workflow:
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity >95% for research-grade material .
- Structural Confirmation:
- NMR: H and C NMR to verify Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) and methylamino-methyl substitution pattern.
- HRMS: Confirm molecular ion ([M+H]) and isotopic distribution matching theoretical values .
Q. What are the key safety precautions for handling this compound in the lab?
- Hazard Mitigation:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. For powder handling, use NIOSH-certified N95 respirators to prevent inhalation of particulates .
- Ventilation: Perform reactions in a fume hood to avoid exposure to HCl fumes during salt formation .
- First Aid: In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can stability issues impact experimental reproducibility, and how are they addressed?
- Stability Challenges:
- Hydrolysis: The Boc group is susceptible to acidic/basic conditions. Stability studies (e.g., TGA/DSC) under varying pH/temperature can identify decomposition thresholds .
- Hygroscopicity: HCl salt forms may absorb moisture, altering reactivity. Store in desiccators with silica gel and monitor water content via Karl Fischer titration .
Q. How to resolve contradictions in toxicological data across safety data sheets (SDS)?
- Case Example: Some SDS classify acute oral toxicity as Category 4 (LD > 300 mg/kg), while others lack data .
- Resolution Strategy:
- In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints.
- Empirical Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .
- Documentation: Cross-reference SDS from multiple suppliers (e.g., Key Organics, ALADDIN) and prioritize peer-reviewed toxicology studies .
Q. What experimental designs are optimal for studying the compound’s reactivity with oxidizing agents?
- Protocol Design:
- Screening Reactions: Test compatibility with common oxidants (e.g., KMnO, HO) in controlled environments. Monitor exothermicity via calorimetry .
- Product Analysis: LC-MS to identify degradation byproducts (e.g., tert-butyl alcohol from Boc cleavage) .
Q. How to design a study investigating its potential as a chiral building block in asymmetric synthesis?
- Methodology:
- Enantiomeric Resolution: Use chiral HPLC or capillary electrophoresis to assess optical purity.
- Catalysis Screening: Test in asymmetric Mannich or alkylation reactions with transition-metal catalysts (e.g., Pd, Cu) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points across sources: How to validate accuracy?
- Root Cause: Variability may arise from polymorphic forms or impurities.
- Validation Steps:
- DSC Analysis: Measure melting onset temperature under inert atmosphere (N) to exclude oxidative decomposition .
- Recrystallization: Compare melting points after purification via different solvents (e.g., EtOAc vs. hexane) .
Q. Conflicting recommendations for respiratory protection: When to use N95 vs. OV/AG-P99 respirators?
- Risk Assessment:
- N95: Adequate for low airborne particulate concentrations (e.g., <1 mg/m) during weighing .
- OV/AG-P99: Required if volatile degradation products (e.g., HCl gas) are detected via air sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
